Ceftobiprole medocaril

Übersicht

Beschreibung

Diese Verbindung zeichnet sich insbesondere durch ihre breite Wirksamkeit gegen grampositive und gramnegative Bakterien aus, einschließlich Methicillin-resistenter Staphylococcus aureus (MRSA) und Penicillin-resistenter Streptococcus pneumoniae .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen: BAL5788 (Natrium) wird durch eine Reihe von chemischen Reaktionen ausgehend von Ceftobiprole synthetisiert. Die Synthese beinhaltet die Umwandlung von Ceftobiprole in seine Medocaril-Form, um seine Wasserlöslichkeit zu verbessern. Die Reaktionsbedingungen umfassen typischerweise die Verwendung von organischen Lösungsmitteln und Katalysatoren, um die Transformation zu erleichtern .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von BAL5788 (Natrium) die chemische Großsynthese unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Der Prozess umfasst mehrere Reinigungsschritte, um Verunreinigungen zu entfernen und die gewünschte Produktqualität zu erreichen .

Wirkmechanismus

The mechanism of action of BAL5788 (sodium) involves its conversion to ceftobiprole, which then binds to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding inhibits the synthesis of the bacterial cell wall, leading to cell lysis and death. The molecular targets include PBPs, which are essential for bacterial cell wall integrity .

Vorteile Und Einschränkungen Für Laborexperimente

The use of Unii-N99027V28J in laboratory experiments has both advantages and limitations. One of the major advantages is that it is relatively easy to synthesize and has a wide range of biochemical and physiological effects. It is also relatively stable and can be stored for long periods of time. The major limitation is that it is not always easy to control the amount of Unii-N99027V28J that is used in an experiment, and it can be difficult to determine the exact effects that it has on the body.

Zukünftige Richtungen

The future of Unii-N99027V28J research is very promising. One potential direction is to further study the biochemical and physiological effects of Unii-N99027V28J on the body. This could include studying the effects of Unii-N99027V28J on gene expression, cell signaling pathways, and the immune system. Additionally, further research could be done to study the effects of Unii-N99027V28J on drug metabolism and drug resistance. Another potential direction is to develop new methods for synthesizing Unii-N99027V28J, which could lead to more efficient and cost-effective production. Finally, further research could be done to develop new applications for Unii-N99027V28J, such as in the treatment of diseases or in the development of new drugs.

Wissenschaftliche Forschungsanwendungen

BAL5788 (sodium) has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound for studying prodrug activation and drug delivery systems. In biology and medicine, BAL5788 (sodium) is investigated for its efficacy against various bacterial infections, including those caused by antibiotic-resistant strains .

Biochemische Analyse

Biochemical Properties

Ceftobiprole medocaril sodium plays a crucial role in biochemical reactions by binding to penicillin-binding proteins (PBPs) in susceptible bacterial species . These PBPs are essential for the synthesis of bacterial cell walls. By inhibiting these proteins, this compound sodium disrupts cell wall synthesis, leading to bacterial cell death. The compound interacts with various PBPs, including PBP2a, which is associated with methicillin-resistant Staphylococcus aureus (MRSA) .

Cellular Effects

This compound sodium exerts significant effects on various types of cells and cellular processes. It influences cell function by inhibiting cell wall synthesis in bacteria, leading to cell lysis and death . This compound also impacts cell signaling pathways and gene expression by targeting PBPs, which are crucial for maintaining bacterial cell integrity. Additionally, this compound sodium affects cellular metabolism by disrupting the synthesis of essential cell wall components .

Molecular Mechanism

The molecular mechanism of this compound sodium involves binding to PBPs, which are enzymes involved in the final stages of bacterial cell wall synthesis . By binding to these proteins, the compound inhibits their activity, preventing the cross-linking of peptidoglycan chains necessary for cell wall strength and rigidity. This inhibition leads to the weakening of the bacterial cell wall, resulting in cell lysis and death . This compound sodium also exhibits enzyme inhibition, particularly against PBP2a, which is responsible for methicillin resistance in Staphylococcus aureus .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound sodium have been observed to change over time. The compound demonstrates stability under various conditions, maintaining its antibacterial activity over extended periods . Degradation can occur under certain conditions, leading to a reduction in efficacy. Long-term studies have shown that this compound sodium can have sustained effects on bacterial populations, with prolonged exposure leading to decreased bacterial viability .

Dosage Effects in Animal Models

The effects of this compound sodium vary with different dosages in animal models. At therapeutic doses, the compound effectively reduces bacterial load and improves clinical outcomes . At higher doses, toxic effects can be observed, including nephrotoxicity and hepatotoxicity . Threshold effects have been identified, where doses above a certain level result in adverse effects, highlighting the importance of dose optimization in clinical settings .

Metabolic Pathways

This compound sodium is involved in several metabolic pathways, primarily related to its degradation and elimination . The compound is metabolized in the liver, where it undergoes hydrolysis to form its active metabolite, ceftobiprole . This metabolite is then excreted primarily through the kidneys. Enzymes such as esterases play a role in the hydrolysis of this compound sodium, facilitating its conversion to the active form .

Transport and Distribution

Within cells and tissues, this compound sodium is transported and distributed through various mechanisms . The compound can diffuse across cell membranes and is also actively transported by specific transporters. Binding proteins in the blood, such as albumin, can influence the distribution and localization of this compound sodium, affecting its accumulation in target tissues .

Subcellular Localization

This compound sodium exhibits specific subcellular localization, primarily targeting bacterial cell walls . The compound’s activity is directed towards the cell membrane and cell wall synthesis machinery, where it exerts its bactericidal effects. Post-translational modifications and targeting signals may play a role in directing this compound sodium to these specific compartments, ensuring its effective action against bacterial pathogens .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: BAL5788 (sodium) is synthesized through a series of chemical reactions starting from ceftobiprole. The synthesis involves the conversion of ceftobiprole into its medocaril form to enhance its water solubility. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the transformation .

Industrial Production Methods: In industrial settings, the production of BAL5788 (sodium) involves large-scale chemical synthesis under controlled conditions to ensure high yield and purity. The process includes multiple purification steps to remove impurities and achieve the desired product quality .

Analyse Chemischer Reaktionen

Arten von Reaktionen: BAL5788 (Natrium) unterliegt verschiedenen chemischen Reaktionen, darunter Hydrolyse und Oxidation. Die Hydrolysereaktion wandelt den Prodrug in seiner aktiven Form, Ceftobiprole, in Gegenwart von Wasser um .

Häufige Reagenzien und Bedingungen: Die Hydrolyse von BAL5788 (Natrium) erfordert typischerweise wässrige Bedingungen, während Oxidationsreaktionen die Verwendung von Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat beinhalten können .

Hauptprodukte, die gebildet werden: Das Hauptprodukt, das durch die Hydrolyse von BAL5788 (Natrium) gebildet wird, ist Ceftobiprole, das eine starke antibakterielle Wirkung zeigt .

Wissenschaftliche Forschungsanwendungen

BAL5788 (Natrium) hat eine breite Palette von wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. In der Chemie wird es als Modellverbindung für die Untersuchung der Prodrug-Aktivierung und der Wirkstofffreisetzungssysteme verwendet. In Biologie und Medizin wird BAL5788 (Natrium) auf seine Wirksamkeit gegen verschiedene bakterielle Infektionen untersucht, einschließlich solcher, die durch antibiotikaresistente Stämme verursacht werden .

Wirkmechanismus

Der Wirkmechanismus von BAL5788 (Natrium) beinhaltet seine Umwandlung zu Ceftobiprole, das dann an Penicillin-bindende Proteine (PBPs) in bakteriellen Zellwänden bindet. Diese Bindung hemmt die Synthese der bakteriellen Zellwand, was zur Zelllyse und zum Zelltod führt. Die molekularen Ziele sind PBPs, die für die Integrität der bakteriellen Zellwand essentiell sind .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen: Zu den Verbindungen, die BAL5788 (Natrium) ähneln, gehören andere Cephalosporine wie Ceftobiprole, Ceftarolin und Cefepim. Diese Verbindungen haben einen ähnlichen Wirkmechanismus, unterscheiden sich aber in ihrem Wirkungsspektrum und ihren pharmakokinetischen Eigenschaften .

Einzigartigkeit: BAL5788 (Natrium) ist einzigartig aufgrund seiner breiten Wirksamkeit und seiner Fähigkeit, antibiotikaresistente Bakterien zu bekämpfen. Seine Prodrug-Form verbessert seine Wasserlöslichkeit, wodurch es im Vergleich zu anderen Cephalosporinen besser für die intravenöse Verabreichung geeignet ist .

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Unii-N99027V28J involves the reaction of 2,4-dichloro-5-fluoroacetophenone with 4-methylbenzene-1,2-diamine in the presence of a base.", "Starting Materials": [ "2,4-dichloro-5-fluoroacetophenone", "4-methylbenzene-1,2-diamine", "Base (e.g. sodium hydroxide)" ], "Reaction": [ "Step 1: Dissolve 2,4-dichloro-5-fluoroacetophenone in a suitable solvent (e.g. ethanol).", "Step 2: Add a base (e.g. sodium hydroxide) to the solution and stir for a few minutes.", "Step 3: Add 4-methylbenzene-1,2-diamine to the solution and stir for several hours at room temperature.", "Step 4: Isolate the product by filtration or extraction and purify by recrystallization or chromatography." ] } | |

| 252188-71-9 | |

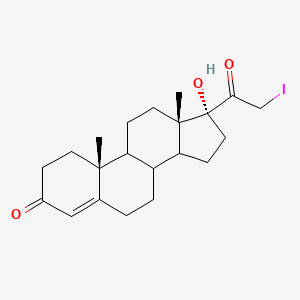

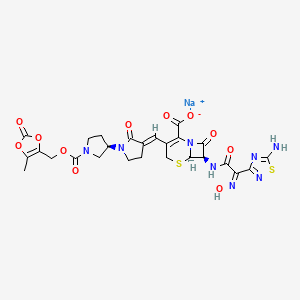

Molekularformel |

C26H25N8NaO11S2 |

Molekulargewicht |

712.6 g/mol |

IUPAC-Name |

sodium;(6R,7R)-7-[[(2E)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-hydroxyiminoacetyl]amino]-3-[(E)-[1-[(3R)-1-[(5-methyl-2-oxo-1,3-dioxol-4-yl)methoxycarbonyl]pyrrolidin-3-yl]-2-oxopyrrolidin-3-ylidene]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |

InChI |

InChI=1S/C26H26N8O11S2.Na/c1-10-14(45-26(41)44-10)8-43-25(40)32-4-3-13(7-32)33-5-2-11(20(33)36)6-12-9-46-22-16(21(37)34(22)17(12)23(38)39)28-19(35)15(30-42)18-29-24(27)47-31-18;/h6,13,16,22,42H,2-5,7-9H2,1H3,(H,28,35)(H,38,39)(H2,27,29,31);/q;+1/p-1/b11-6+,30-15+;/t13-,16-,22-;/m1./s1 |

InChI-Schlüssel |

MFAWUGGPPMTWPU-INRVRKGJSA-M |

Isomerische SMILES |

CC1=C(OC(=O)O1)COC(=O)N2CC[C@H](C2)N3CC/C(=C\C4=C(N5[C@@H]([C@@H](C5=O)NC(=O)/C(=N/O)/C6=NSC(=N6)N)SC4)C(=O)[O-])/C3=O.[Na+] |

SMILES |

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |

Kanonische SMILES |

CC1=C(OC(=O)O1)COC(=O)N2CCC(C2)N3CCC(=CC4=C(N5C(C(C5=O)NC(=O)C(=NO)C6=NSC(=N6)N)SC4)C(=O)[O-])C3=O.[Na+] |

| 252188-71-9 | |

Piktogramme |

Irritant; Health Hazard |

Synonyme |

BAL 5788 BAL-5788 BAL5788 ceftobiprole medocaril ceftobiprole medocaril (INN) ceftobiprole medocaril free acid ceftobiprole medocaril sodium |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3aR)-tert-Butyl 3a-ethyl hexahydropyrrolo[3,4-c]pyrrole-2,3a(1H)-dicarboxylate](/img/structure/B1496099.png)

![4,5,6,7-Tetrachloro-3-[[3-methyl-4-[[4-[(4,5,6,7-tetrachloro-1-oxo-1H-isoindol-3-YL)amino]phenyl]azo]phenyl]amino]-1H-isoindol-1-one](/img/structure/B1496110.png)

![2-[(2R,3R)-3-(3,5-Dihydroxyphenyl)-6-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1-benzofuran-5-yl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one](/img/structure/B1496117.png)

![(3R,5R,8R,9S,10S,13R,14S)-17-[(2R,5S)-5-ethyl-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B1496120.png)